[(2-Bromo-3-fluorophenyl)methyl](propyl)amine
Description
(2-Bromo-3-fluorophenyl)methylamine is a substituted benzylamine derivative with a bromo and fluoro substituent on the aromatic ring and a propyl alkyl chain attached to the amine nitrogen. This compound belongs to a class of arylalkylamines, which are of interest in medicinal chemistry and materials science due to their tunable electronic, steric, and pharmacophoric properties.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-6-13-7-8-4-3-5-9(12)10(8)11/h3-5,13H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCKRZMNUMKRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of (2-Bromo-3-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds or alkylated amines.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
| Compound | Halogen Positions | Alkyl Chain | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methylamine | 2-Br, 3-F | Propyl | ~284.18* | Moderate polarity, steric hindrance (A = 1.8) |
| [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine | 3-Br, 4-F | Piperidinyl-propyl | 329.25 | Higher basicity, increased bulk |
| [1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine | 4-Br, 3-F | Propyl | 322.22 | Lower electronic asymmetry |
*Estimated based on similar compounds.
Steric and Lipophilic Properties
The propyl chain in (2-Bromo-3-fluorophenyl)methylamine contributes to a steric hindrance parameter (A value = 1.8), which is higher than methyl (A = 1.7) or ethyl (A = 1.75) but lower than tert-butyl (A = 4.0) . This intermediate bulk balances reactivity and binding pocket compatibility. In contrast:
- Longer alkyl chains (e.g., hexyl or pentyl) increase lipophilicity but may reduce solubility in polar solvents .
Polarity and Solubility
The polarity of (2-Bromo-3-fluorophenyl)methylamine is influenced by both halogen electronegativity and the propyl chain. Compared to analogs:
- Propyl guaiacol and propyl syringol () have higher polarity due to hydroxyl and methoxy groups, whereas the target compound’s amine and halogen substituents create a distinct polarity profile suitable for organic-phase reactions .
- Methyl/ethyl analogs (e.g., parabromodylamine, ) show lower logP values, reducing membrane permeability in biological systems .
Table 2: Comparative Polarity and Solubility
| Compound | Key Functional Groups | Relative Polarity | LogP (Estimated) |
|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methylamine | Br, F, amine, propyl | Moderate | ~2.5 |
| Propyl guaiacol | Hydroxyl, methoxy, propyl | High | ~1.8 |
| Parabromodylamine (methyl analog) | Br, methyl, amine | Low | ~1.2 |
Receptor Binding and Pharmacological Activity
- hH3R Affinity : Acyclic amines with propyl chains (e.g., compounds 4–9 in ) show variable binding to histamine H3 receptors, suggesting that halogen positioning may dominate over alkyl chain length in determining affinity .
- MAO-B Inhibition: Bromine’s electron-withdrawing effects may enhance interactions with enzyme active sites compared to non-halogenated analogs like N-(2-fluoro-3-phenoxypropyl)amines () .
Biological Activity
(2-Bromo-3-fluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure:
- Molecular Formula: C10H12BrF
- CAS Number: 1375068-67-9
Synthesis:
The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the following steps:
- Bromination and Fluorination: Introduction of bromine and fluorine atoms at the 2 and 3 positions on the phenyl ring.
- Methylation: Attachment of a methyl group to the phenyl ring.
- Amination: Reaction with propylamine in the presence of a base (e.g., sodium hydroxide) to form the final product.
The biological activity of (2-Bromo-3-fluorophenyl)methylamine is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its reactivity and binding affinity, which can lead to:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation: It could interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that (2-Bromo-3-fluorophenyl)methylamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to standard antibiotics, indicating a strong potential for development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various cell line studies, it showed promising results:
- IC50 Values: The IC50 values ranged from 7 to 20 µM against different cancer cell lines, indicating effective cytotoxicity .
- Mechanism: It appears to induce apoptosis in cancer cells by targeting specific signaling pathways related to cell survival and proliferation .
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial effects of (2-Bromo-3-fluorophenyl)methylamine against clinical isolates. Results showed that it inhibited growth effectively at concentrations lower than those required for conventional antibiotics, suggesting potential as a new therapeutic agent in treating resistant infections. -
Anticancer Activity Assessment:
In another investigation focusing on breast cancer cell lines (MCF-7), (2-Bromo-3-fluorophenyl)methylamine exhibited significant inhibition of cell growth with an IC50 value of 12 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the S phase .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methylamine | Structure | Effective against E. coli and S. aureus | IC50 = 12 µM in MCF-7 |
| (2-Bromo-3-chlorophenyl)methylamine | Similar structure but with chlorine | Moderate activity | IC50 = 25 µM |
| (4-Bromo-3-fluorophenyl)methylamine | Similar structure but different substitution | Low activity | Not tested |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
